4-吡啶-3-基-1H-吡咯-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

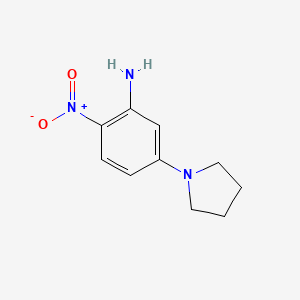

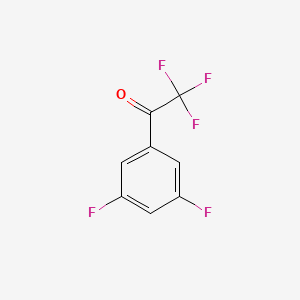

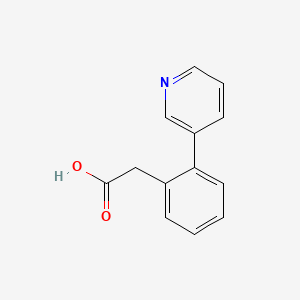

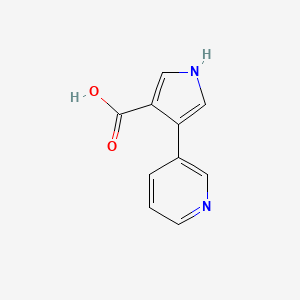

4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid is a chemical compound with the molecular formula C10H8N2O2 . It has a molecular weight of 188.19 . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid is 1S/C10H8N2O2/c13-10(14)9-6-12-5-8(9)7-2-1-3-11-4-7/h1-6,12H,(H,13,14) .Physical And Chemical Properties Analysis

4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid is a solid at room temperature . It has a molecular weight of 188.19 .科学研究应用

药物发现

吡咯衍生物,包括“4-吡啶-3-基-1H-吡咯-3-羧酸”,已广泛应用于药物发现 . 它们是许多具有治疗活性的化合物的关键成分 .

材料科学

在材料科学领域,吡咯衍生物由于其独特的性质而被使用 . 它们可用于开发具有改进特性的新材料。

催化

吡咯衍生物也用于催化 . 它们可以作为各种化学反应的催化剂,提高这些反应的效率和选择性。

抗糖尿病活性

一些吡咯并[3,4-c]吡啶,一类包括“4-吡啶-3-基-1H-吡咯-3-羧酸”的化合物,已被发现具有抗糖尿病活性 . 它们可能用于治疗糖尿病。

抗分枝杆菌活性

吡咯并[3,4-c]吡啶也被发现具有抗分枝杆菌活性 . 这表明“4-吡啶-3-基-1H-吡咯-3-羧酸”可能用于治疗分枝杆菌感染。

抗病毒活性

研究表明,一些吡咯并[3,4-c]吡啶具有抗病毒活性 . 这表明“4-吡啶-3-基-1H-吡咯-3-羧酸”可能用于开发抗病毒药物。

抗肿瘤活性

吡咯衍生物,包括“4-吡啶-3-基-1H-吡咯-3-羧酸”,已被发现具有抗肿瘤活性 . 它们可能用于开发新型抗癌药物。

神经和免疫系统疾病的治疗

吡咯并[3,4-c]吡啶已被用于治疗神经和免疫系统疾病 . 这表明“4-吡啶-3-基-1H-吡咯-3-羧酸”可能用于治疗此类疾病。

作用机制

Target of Action

This compound is part of a collection of unique chemicals provided to early discovery researchers . The researchers are responsible for confirming the product identity and/or purity .

Biochemical Pathways

As the compound is provided to early discovery researchers, it’s likely that these pathways are being investigated .

Result of Action

As this compound is provided to early discovery researchers, it’s likely that these effects are under investigation .

未来方向

There are several potential future directions for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid research. These include further studies of its mechanism of action, biochemical and physiological effects, and potential applications in drug discovery and development. Additionally, further studies of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid’s potential use in organic synthesis and biochemistry are warranted. Finally, further research into the structure-activity relationships of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid and other compounds is needed to better understand its potential uses in drug discovery and development.

合成方法

4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid can be obtained through a variety of synthetic routes. The most common method of synthesis involves the reaction of pyridine and pyrrole in the presence of a base, such as sodium hydroxide, to form 4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid. The reaction is carried out in an inert atmosphere, such as nitrogen, at a temperature of approximately 80°C. The reaction can also be conducted in a solvent, such as toluene or methanol. The yield of the reaction is typically in the range of 50-70%.

安全和危害

属性

IUPAC Name |

4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)9-6-12-5-8(9)7-2-1-3-11-4-7/h1-6,12H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGYOMUEXSZVNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CNC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364014 |

Source

|

| Record name | 4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885954-13-2 |

Source

|

| Record name | 4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。